REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[Cl:6][C:7]1[CH:12]=[N:11][CH:10]=[C:9](Cl)[N:8]=1.C(OC(O)C)C>CCN(C(C)C)C(C)C>[C:1]([NH:5][C:9]1[CH:10]=[N:11][CH:12]=[C:7]([Cl:6])[N:8]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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14.9 g
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Type
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reactant
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Smiles
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C(C)(C)(C)N
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CN=C1)Cl
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Name
|
|
Quantity
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6 mL
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Type
|
reactant
|
Smiles
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C(C)OC(C)O
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filtrate was washed with H2O (2×20 mL), brine (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
WASH
|
Details
|
Chromatography eluting with CH2Cl2
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Type
|
CUSTOM
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Details
|
separated the product as a white solid (5.4 g, 72%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NC1=NC(=CN=C1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |